molecular formula C23H20ClN3O2S2 B2750325 N-(4-chlorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261012-26-3

N-(4-chlorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

カタログ番号: B2750325
CAS番号: 1261012-26-3
分子量: 470
InChIキー: VAJPFGHCXGNJLF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-chlorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a potent and selective small molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of kinases. The PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that function as key regulators of cell survival, proliferation, and metabolism, and their overexpression is frequently associated with hematological malignancies and solid tumors . This compound acts by competitively binding to the ATP-binding pocket of the PIM kinases, thereby inhibiting their phosphotransferase activity and downstream signaling. This disruption leads to the modulation of critical pathways, including the induction of apoptosis and the reduction of cell proliferation in cancer models. Its research value is particularly significant in oncology, where it serves as a crucial chemical probe for investigating the biological functions of PIM kinases and for validating them as therapeutic targets. Researchers utilize this inhibitor in preclinical studies to explore its effects on tumor growth, both in vitro and in vivo, and to understand mechanisms of resistance and synergy when combined with other anticancer agents . The distinct thieno[3,2-d]pyrimidin-4-one scaffold of this molecule provides a valuable platform for structure-activity relationship (SAR) studies aimed at developing next-generation kinase inhibitors with improved potency and selectivity profiles.

特性

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O2S2/c1-14-9-15(2)11-18(10-14)27-22(29)21-19(7-8-30-21)26-23(27)31-13-20(28)25-12-16-3-5-17(24)6-4-16/h3-11H,12-13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJPFGHCXGNJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(4-chlorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS Number: 1261012-26-3) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₉H₂₀ClN₃O₂S₂
Molecular Weight 470.0 g/mol
IUPAC Name N-(4-chlorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

The biological activity of N-(4-chlorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is primarily attributed to its interaction with various molecular targets. The compound may modulate enzyme activities and receptor functions, leading to diverse biological effects.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

  • Case Study 1 : In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the low micromolar range. The mechanism involves cell cycle arrest and induction of apoptosis through the activation of caspases .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity:

  • Case Study 2 : A series of tests showed that N-(4-chlorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibits strong activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 10 to 20 µg/mL .

Pharmacological Applications

This compound is being explored for potential therapeutic applications in various fields:

  • Cancer Therapy : Due to its anticancer properties, it may serve as a lead compound for developing novel chemotherapeutic agents.
  • Infectious Diseases : Its antimicrobial properties suggest potential use in treating bacterial infections resistant to conventional antibiotics.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of N-(4-chlorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide:

  • Cellular Studies : Studies indicate that the compound affects cellular signaling pathways involved in apoptosis and cell proliferation .
  • Structure-Activity Relationship (SAR) : Modifications in the chemical structure have been shown to enhance or diminish biological activity, providing insights into optimizing efficacy .
  • Toxicology : Preliminary toxicological assessments suggest a favorable safety profile at therapeutic doses .

類似化合物との比較

Core Structure Variations

The thieno[3,2-d]pyrimidinone core distinguishes the target compound from analogs with simpler pyrimidine or fused-ring systems:

Compound Name Core Structure Key Modifications
Target Compound Thieno[3,2-d]pyrimidinone 3,5-dimethylphenyl substitution; 4-chlorobenzyl acetamide
2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide Cyclopenta-fused thieno[2,3-d]pyrimidine Cyclopenta ring fusion; 4-chlorophenyl substitution
N-(4-Chlorobenzyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetamide Pyrimidine (non-fused) Trifluoromethylphenyl substitution; simpler pyrimidine core
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Diaminopyrimidine 4,6-Diamino substitution; no fused thiophene

Substituent Effects on Bioactivity

Substituents critically influence physicochemical and biological properties:

Compound Name Substituents Biological Activity (Reported)
Target Compound 3,5-dimethylphenyl, 4-chlorobenzyl Not explicitly reported (inferred antimicrobial potential)
N-(3,5-dimethylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide 4-chlorophenyl, 3,5-dimethylphenyl Not reported; cyclopenta fusion may enhance lipophilicity
Schiff base derivatives of 4-amino-N-[4-(4-chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-yl]benzenesulfonamide Chlorophenyl, dimethylphenyl, sulfonamide Antibacterial and antifungal activity

Physicochemical Properties

Property Target Compound Compound Compound
Melting Point Not reported (likely >250°C) Not reported 394–396 K (121–123°C)
Hydrogen Bonding Predicted N–H⋯O and S⋯H interactions Infinite N–H⋯O chains N–H⋯O and C–H⋯F interactions
Solubility Low (due to aromaticity) Moderate (polar diaminopyrimidine core) Low (non-polar substituents)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including thieno[3,2-d]pyrimidine core formation and subsequent substitutions. Key parameters include:

  • Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) improve solubility and reaction efficiency .
  • Temperature Control : Reactions often proceed at 80–100°C to balance kinetics and side-product formation .
  • Purification : Column chromatography and recrystallization are critical for isolating high-purity intermediates and final products .
    • Validation : Monitor reactions via thin-layer chromatography (TLC) and characterize intermediates/final products using 1H^1H-NMR and LC-MS .

Q. How can researchers confirm the molecular structure of this compound?

  • Methodological Answer : Structural elucidation combines:

  • X-ray Crystallography : Resolves bond lengths and angles (e.g., S–C bonds at ~1.70–1.75 Å in thienopyrimidine derivatives) .
  • Spectroscopy :
  • 1H^1H-NMR: Identify aromatic protons (δ 7.2–8.1 ppm) and acetamide NH (δ ~10.2 ppm) .
  • IR: Confirm carbonyl (C=O) stretches at ~1680–1720 cm1^{-1} .
    • Data Table :
ParameterValue (Example)Source
Crystallographic Space GroupMonoclinic, P21/cP2_1/c
Unit Cell Dimensionsa=18.220A˚,β=108.76a = 18.220 \, \text{Å}, \, \beta = 108.76^\circ

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Anticancer Activity : MTT assays against colon (HCT-116) or breast (MCF-7) cancer cell lines, with IC50_{50} values typically <10 µM for active derivatives .
  • Antimicrobial Screening : Broth microdilution against S. aureus (MIC ~8–32 µg/mL) .
    • Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

Advanced Research Questions

Q. How can contradictory data on substituent effects in related compounds be resolved?

  • Methodological Answer : Address discrepancies via:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., 3,5-dimethylphenyl vs. 4-fluorobenzyl) to isolate electronic/steric effects .
  • Computational Modeling : Use AutoDock4 to compare binding affinities to targets like CK1 kinase (ΔG values <−8 kcal/mol indicate strong binding) .
    • Case Study : A 3,5-dimethylphenyl group enhances hydrophobic interactions in kinase pockets, while 4-chlorobenzyl improves metabolic stability .

Q. What strategies improve the compound’s selectivity for specific biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to identify key residues (e.g., Val87 in CK1δ) .
  • Mutagenesis Studies : Validate predicted binding sites by comparing wild-type vs. mutant enzyme inhibition (e.g., CK1δ-T138A) .
    • Data Insight : Derivatives with bulkier substituents show >50-fold selectivity for CK1 over CDK2 .

Q. How can metabolic stability be assessed and optimized for in vivo studies?

  • Methodological Answer :

  • In Vitro Assays :
  • Microsomal Stability : Incubate with liver microsomes (t1/2_{1/2} >60 min desirable) .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 to predict drug-drug interactions .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) to reduce oxidative metabolism .

Q. What computational tools validate the compound’s interaction with novel targets?

  • Methodological Answer :

  • Docking Validation : Use AutoDock4 with flexible sidechains to model interactions (RMSD <2.0 Å vs. crystallographic poses) .
  • Pharmacophore Mapping : Align key features (e.g., hydrogen-bond acceptors near pyrimidin-4-one) to prioritize analogs .
    • Case Study : Docking predicted strong binding to EGFR-TK (ΔG = −9.2 kcal/mol), later confirmed by kinase assays .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。